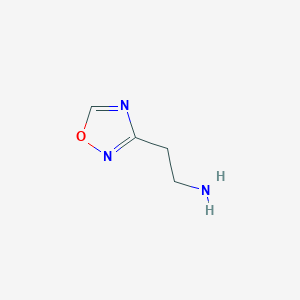

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Oxadiazoles are a class of organic compounds that consist of a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known to have various biological activities and are used in the development of a wide range of pharmaceuticals .

Synthesis Analysis

1,2,4-Oxadiazoles can be synthesized through several methods. One common method involves the reaction of amidoximes with carboxylic acids and their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .

Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It can exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .

Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions due to their low aromaticity and the presence of a weak O–N bond. This property is actively employed in organic synthesis .

Applications De Recherche Scientifique

Synthesis and Characterization

- Likhite et al. (2016) describe a safe and scalable synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, highlighting the importance of process safety in synthetic strategy and the role of protecting groups in enhancing thermal stability of intermediates (Likhite et al., 2016).

Applications in Materials Science and Medicinal Chemistry

- Pace et al. (2015) discuss how 1,2,4-oxadiazoles, including compounds like 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine, are applied in materials science for modifying polymers and macromolecules, and in medicinal chemistry as bioisosters of esters and amides (Pace et al., 2015).

Energetic Materials Design

- Pagoria et al. (2017) report the synthesis and characterization of multicyclic oxadiazoles, including 1,2,4-oxadiazoles, as components in energetic materials, focusing on their good thermal stability and high density (Pagoria et al., 2017).

Synthesis of Derivatives

- Ramazani and Rezaei (2010) developed a method for synthesizing 1,3,4-oxadiazole derivatives, which could be relevant for the synthesis of related compounds (Ramazani & Rezaei, 2010).

Construction of Energetic Backbones

- Cao et al. (2021) explored incorporating 1,2,4-oxadiazole into 1,2,4-triazole to create new energetic materials, highlighting the potential of 1,2,4-oxadiazoles in constructing complex energetic compounds (Cao et al., 2021).

Peptidomimetic Applications

- Jakopin et al. (2007) synthesized new 1,2,4-oxadiazole-based compounds as potential peptidomimetic building blocks, which could be relevant in the context of this compound (Jakopin et al., 2007).

Anticancer Research

- Yakantham et al. (2019) investigated 1,2,4-oxadiazole derivatives for their potential anticancer properties, indicative of the broader medical relevance of this class of compounds (Yakantham et al., 2019).

Novel Synthetic Procedures

- Guo et al. (2015) developed a copper-catalyzed cascade annulation process for synthesizing 1,2,4-oxadiazoles, demonstrating innovative synthetic approaches relevant to compounds like this compound (Guo et al., 2015).

Structural Analysis

- Zelenin et al. (1997) detailed the synthesis and structural analysis of an energetic compound involving 1,2,5-oxadiazol-3-amine, a related compound, providing insights into the structural aspects of oxadiazole derivatives (Zelenin et al., 1997).

Biological Activities and Applications

- Aggarwal et al. (2020) reviewed the synthesis and a wide range of medicinal applications of 1,2,4-oxadiazole derivatives, underlining their significant role in pharmaceutical research (Aggarwal et al., 2020).

Mécanisme D'action

While the mechanism of action can vary depending on the specific compound and its biological target, one study suggests that certain 1,2,4-oxadiazole derivatives can inhibit the ATPase activity of gyrase, a type of enzyme. This inhibition blocks the introduction of negative supercoils in DNA and traps the chromosome in a positively supercoiled state, which may impact cell physiology and division .

Orientations Futures

Propriétés

IUPAC Name |

2-(1,2,4-oxadiazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-2-1-4-6-3-8-7-4/h3H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSLEZCKWCUICB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2400654.png)

![5-(hydroxymethyl)-3-(5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2400656.png)

![N-methyl-N-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2400658.png)

![1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2400659.png)

![methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400660.png)